2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]
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Overview
Description
2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]: is an organic compound that features a unique structure combining furan and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling of Furan and Oxadiazole Rings: The final step involves the coupling of the furan and oxadiazole rings through a methylene bridge. This can be achieved using formaldehyde or other methylene donors under acidic or basic conditions.
Industrial Production Methods
Industrial production of 2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole rings, potentially leading to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperatures).
Major Products
Oxidation: Furanones, carboxylic acids, and other oxidized derivatives.
Reduction: Hydrazine derivatives and reduced oxadiazole compounds.
Substitution: Substituted furans and oxadiazoles with various functional groups.
Scientific Research Applications
2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and electronic properties.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes.
Material Science: In materials applications, the compound’s electronic properties and stability contribute to its function in polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis[5-(methylfuran)]
- 2,2’-Methylenebis[5-(phenylfuran)]
- 2,2’-Methylenebis[5-(thienylfuran)]
Uniqueness
2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] is unique due to the presence of both furan and oxadiazole rings, which confer distinct electronic and structural properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
144658-13-9 |
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Molecular Formula |
C13H8N4O4 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8N4O4/c1-3-8(18-5-1)12-16-14-10(20-12)7-11-15-17-13(21-11)9-4-2-6-19-9/h1-6H,7H2 |
InChI Key |
OBJFOARUTDDAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)CC3=NN=C(O3)C4=CC=CO4 |
Origin of Product |
United States |
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